molecular formula C18H24O3 B14115925 16beta-Hydroxy-17beta-estradiol-2,4-D2

16beta-Hydroxy-17beta-estradiol-2,4-D2

Cat. No.: B14115925
M. Wt: 290.4 g/mol
InChI Key: PROQIPRRNZUXQM-KSJUVHLSSA-N
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Description

16beta-Hydroxy-17beta-estradiol-2,4-D2 is a deuterium-labeled derivative of 16beta-Hydroxy-17beta-estradiol. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique properties that allow for precise tracking and quantification in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16beta-Hydroxy-17beta-estradiol-2,4-D2 typically involves the deuteration of 16beta-Hydroxy-17beta-estradiol. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

16beta-Hydroxy-17beta-estradiol-2,4-D2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives .

Scientific Research Applications

16beta-Hydroxy-17beta-estradiol-2,4-D2 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 16beta-Hydroxy-17beta-estradiol-2,4-D2 involves its interaction with estrogen receptors in the body. As a deuterium-labeled compound, it allows for precise tracking and quantification in biological systems. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16beta-Hydroxy-17beta-estradiol-2,4-D2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in biological systems. This makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate quantification is essential .

Properties

Molecular Formula

C18H24O3

Molecular Weight

290.4 g/mol

IUPAC Name

(16S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16-,17-,18?/m0/s1/i3D,8D

InChI Key

PROQIPRRNZUXQM-KSJUVHLSSA-N

Isomeric SMILES

[2H]C1=CC2=C(CCC3C2CCC4(C3C[C@@H]([C@@H]4O)O)C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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